Sucrose monodecanoate
Description
Overview of Sucrose (B13894) Esters as Biosurfactants in Modern Chemistry
Sucrose esters (SEs) are a class of non-ionic surfactants synthesized from sucrose, a renewable resource, and fatty acids. arxiv.orgbohrium.comarxiv.org Their biodegradable and non-toxic nature makes them increasingly favorable alternatives to petroleum-based surfactants. arxiv.orgbohrium.comarxiv.orgresearchgate.netbohrium.com The structure of a sucrose ester consists of a hydrophilic sucrose head and a lipophilic fatty acid tail, giving them amphipathic properties that allow them to reduce surface tension at interfaces. wikipedia.orgnih.gov This dual nature enables them to act as effective emulsifiers, capable of stabilizing both oil-in-water and water-in-oil emulsions. wikipedia.orgmdpi.com
The versatility of sucrose esters is highlighted by their wide range of Hydrophilic-Lipophilic Balance (HLB) values, which can be controlled by the degree of esterification and the chain length of the fatty acid. arxiv.orgarxiv.orgwikipedia.org A higher proportion of monoesters results in a more hydrophilic surfactant, while an increase in di- or tri-esters leads to more lipophilic characteristics. arxiv.orgresearchgate.net This tunability allows for the creation of tailored surfactants for specific applications in various industries, including food, cosmetics, and pharmaceuticals. arxiv.orgbohrium.comarxiv.orgbohrium.com
Significance of Monosubstituted Sucrose Esters in Colloidal Science and Materials
Monosubstituted sucrose esters, such as sucrose monodecanoate, are of particular interest in colloidal science due to their self-assembling properties. nih.gov These molecules can form various aggregate structures in solution, including micelles, which are crucial for processes like solubilization and the formation of microemulsions. acs.orgresearchgate.net The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter that depends on the length of the fatty acid chain. researchgate.net For instance, the CMC of this compound has been reported to be 0.56 mmol L–1 and 2.5. nih.govsigmaaldrich.com
The ability of monosubstituted sucrose esters to modify surface and interfacial properties is fundamental to their application in materials science. mdpi.com They are used as stabilizers for emulsions and have been investigated for their role in the synthesis of nanoparticles. nih.gov The structure of these esters, particularly the chain length of the fatty acid, influences their packing at interfaces and the resulting properties of the colloidal system. nih.gov Shorter chain monoesters tend to form columnar liquid-crystalline structures, while longer chain variants favor lamellar phases. nih.gov
Scope and Research Trajectories for this compound
Current research on this compound is exploring its potential in a variety of advanced applications. Its use as a biochemical reagent for life science research is an active area of investigation. chemsrc.com Furthermore, studies have highlighted its potential in enhancing the absorption of peptide drugs. researchgate.net
A significant focus of ongoing research is the optimization of synthesis methods for this compound and other sucrose esters. nih.govacs.org Enzymatic synthesis, using lipases, is being explored as a "green" alternative to chemical methods, offering high selectivity for monoesters. nih.govnih.gov Research is also directed at understanding the detailed phase behavior and aggregation properties of this compound in different solvent systems to broaden its applicability in complex formulations like microemulsions and nanoemulsions. nih.govacs.org The antimicrobial properties of this compound are also a subject of study, with research indicating its effectiveness against certain bacteria. researchgate.netagriculturejournals.cz
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 496.55 g/mol | sigmaaldrich.commoleculardepot.comglentham.com |
| Molecular Formula | C22H40O12 | glentham.com |
| Appearance | White to off-white powder | glentham.com |
| Melting Point | 40-60 °C (for sucrose esters) | wikipedia.org |
| Critical Micelle Concentration (CMC) | 0.56 mmol L–1 / 2.5 | nih.govsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.commoleculardepot.comglentham.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H40O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI Key |
STVGXWVWPOLILC-LUQRLMJOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Production Methodologies for Sucrose Monodecanoate
Chemical Esterification Routes
Chemical methods for synthesizing sucrose (B13894) esters are well-established and often employed for large-scale production due to potentially high yields and lower costs. nih.gov However, these methods can lack regioselectivity, leading to a mixture of mono-, di-, and poly-acylated products, and may require high temperatures and the use of potentially toxic solvents and acylating agents. nih.gov
Classical Esterification Techniques
Historically, the synthesis of sucrose fatty acid esters involved classical esterification and transesterification reactions. An early method involved the condensation reaction between sucrose and an acid chloride, such as octanoyl chloride, often using pyridine (B92270) as a solvent. wikiwand.comresearchgate.net This approach, however, typically resulted in low yields and produced dark-colored products that required extensive purification. wikiwand.com
A more prominent classical technique is the transesterification of sucrose with a fatty acid methyl ester, like methyl decanoate (B1226879), in the presence of a basic catalyst such as potassium carbonate. wikipedia.orgacs.orgresearchgate.net This reaction is often carried out at elevated temperatures. wikiwand.comacs.org Another approach involves the reaction of molten sucrose with a fatty acid ester (methyl ester or triglyceride) using a basic catalyst like potassium carbonate or potassium soap at high temperatures ranging from 170-190 °C. wikiwand.com A key challenge in these high-temperature processes is the potential for sucrose degradation. wikiwand.com
The transesterification reaction can also be performed using vinyl esters of fatty acids. fao.org This method can limit the products primarily to monoesters. The reaction between sucrose and vinyl esters is followed by a series of distillation and solvent extraction steps to remove impurities such as unreacted vinyl esters and byproducts like acetaldehyde. fao.org
Solvent System Optimization in Chemical Synthesis
The choice of solvent is critical in the chemical synthesis of sucrose esters due to the poor solubility of polar sucrose and non-polar fatty acids in a common solvent. nih.govcsic.es Early processes utilized dimethylformamide (DMF) as a solvent for the transesterification of sucrose and triglycerides or fatty acid methyl esters. wikipedia.orggoogle.com However, due to its hazardous nature, DMF has been largely substituted by the less hazardous and more economical dimethyl sulfoxide (B87167) (DMSO). wikipedia.orggoogle.com The use of DMSO as a solvent allows for the reaction to proceed at around 90 °C, producing a mixture of sucrose monoesters and more substituted esters. wikipedia.org The purification of the reaction mixture, which can be highly viscous and contain decomposed sugars and solvents, presents a significant challenge. google.com
Solvent-free, or "melt," processes have been developed to circumvent the issues associated with solvents. wikiwand.com These reactions use molten sucrose instead of a solvent and are conducted at high temperatures. wikiwand.com To mitigate sucrose degradation at these high temperatures, a modified pathway was introduced where sucrose and a fatty acid soap are first dissolved in water. Subsequently, the fatty acid ester and a basic catalyst are added, and the water is removed under reduced pressure to form a molten mixture. wikiwand.com
Another approach is the emulsion process, which applies the concept of microemulsion. wikipedia.org In this method, the transesterification of sucrose and a fatty acid methyl ester occurs in a solvent like propylene (B89431) glycol, with a basic catalyst and a soap. The reaction is carried out at 130-135 °C, and the propylene glycol is later removed by distillation under vacuum. wikipedia.org This process can achieve high yields, with a significant proportion of the product being the desired monosubstituted sucrose ester. wikipedia.org
Enzymatic Synthesis Approaches
Enzymatic synthesis of sucrose monodecanoate offers a more selective and environmentally friendly alternative to chemical methods. nih.gov Lipases are the most commonly used enzymes for this purpose, favored for their ability to catalyze reactions under mild conditions and their regioselectivity, which often favors the formation of monoesters. nih.govcore.ac.uk
Lipase-Catalyzed Transesterification Mechanisms
Lipase-catalyzed synthesis typically involves the transesterification of sucrose with an acyl donor, such as a vinyl ester or a fatty acid. nih.govrsc.org Unlike chemical synthesis that might use harsh acylating agents like acyl chlorides, enzymatic reactions utilize these milder alternatives. nih.gov The reactions are often conducted in organic solvents like acetonitrile (B52724), ethanol, or tert-butanol, and molecular sieves are frequently added to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation. nih.gov
The use of immobilized lipases is a common strategy to enhance stability and facilitate catalyst recovery and reuse. frontiersin.org For instance, lipase (B570770) from Candida antarctica B (often immobilized and known by trade names like Novozym 435) is frequently employed. csic.esresearchgate.net The synthesis of sucrose esters has been successfully carried out using vinyl esters as acyl donors in solvent mixtures, such as tert-butanol/pyridine or 2-methyl-2-butanol (B152257)/DMSO. nih.govnih.gov
A significant advantage of enzymatic synthesis is the potential for high regioselectivity. nih.gov Lipases can selectively acylate specific hydroxyl groups on the sucrose molecule. For example, lipases from Thermomyces lanuginosus have been shown to be highly selective towards the formation of 6-O-lauroylsucrose. core.ac.uk This selectivity allows for the production of a monoester fraction highly enriched in a single regioisomer. capes.gov.br
The development of continuous flow microreactors using immobilized lipases has further advanced the regioselective synthesis of sugar esters. rsc.org This method allows for mild reaction conditions, short reaction times, and results in high yields and purities of the desired monoester. rsc.org For instance, the transesterification of a sugar with a vinyl carboxylate in a microreactor catalyzed by Lipozyme TL IM from Thermomyces lanuginosus can achieve quantitative conversion with excellent purity. rsc.org
The efficiency of the enzymatic synthesis is influenced by several factors, including the loading of the biocatalyst. acs.org Increasing the enzyme concentration generally leads to an increased product concentration up to an optimal point, beyond which the product titers may decrease. acs.orgnih.gov For example, in the mechanoenzymatic synthesis of glucose monodecanoate, the optimal enzyme concentration was found to be 100 mg/mL in 2-methyl-2-butanol and 50 mg/mL in a deep eutectic solvent (DES). acs.org
Reaction efficiency can also be enhanced by optimizing other parameters such as substrate concentration and the reaction medium. csic.esresearchgate.net The use of non-aqueous biphasic medium, where vinyl caprate is dispersed in a DMSO solution of sucrose, has been shown to increase productivity. fraunhofer.de Pretreatment of the lipase to avoid the denaturing effect of DMSO can maintain significant catalytic activity, leading to high concentrations of sucrose monoester in a short time. fraunhofer.de Additionally, controlling the water activity in the reaction system is crucial; solvent-free biocatalysis using measures to create an ultralow water activity environment has led to increased ester content. mdpi.com
Interactive Data Tables
Table 1: Comparison of Solvents in the Synthesis of Glucose Monodecanoate
The following table presents data on the influence of different solvents on the mechanoenzymatic synthesis of glucose monodecanoate, a related sugar ester. The yields are reported as a percentage and in millimolar (mM) concentration.
| Solvent | Yield (%) | Yield (mM) |
| 2-methyl-2-butanol (2M2B) | 2.2 ± 0.3 | 11.1 ± 1.4 |
| Acetone | 1.6 ± 0.4 | 8.1 ± 2.3 |
| Ethyl acetate | 1.1 ± 0.2 | 5.6 ± 0.7 |
| Hydrophobic DES | 1.2 ± 0.2 | 5.9 ± 0.8 |
| Data sourced from a study on mechanoenzymatic synthesis. acs.org |
Table 2: Effect of Enzyme Loading on Glucose Monodecanoate Production
This table illustrates how varying the concentration of the biocatalyst (Novozym 435) affects the production of glucose monodecanoate in two different solvent systems.
| Solvent System | Enzyme Concentration (mg/mL) | Product Concentration (mM) |
| 2-methyl-2-butanol (2M2B) | 20 | 11.9 ± 1.9 |
| 100 | 39.5 ± 3.5 | |
| Deep Eutectic Solvent (DES) | 20 | 4.6 ± 1.8 |
| 50 | 9.0 ± 0.4 | |
| Data reflects the influence of enzyme loading in a mechanoenzymatic process. acs.org |
Non-Aqueous and Biphasic Reaction Media for Enzymatic Production
Enzymatic synthesis offers high stereo- and regioselectivity but requires a low-water-activity environment to favor the esterification reaction over hydrolysis. mdpi.comnih.gov The primary challenge lies in finding a solvent system that can dissolve both the polar sugar and the nonpolar fatty acid.
Non-aqueous organic solvents with medium polarity, such as 2-methyl-2-butanol (2M2B), also known as tert-amyl alcohol, have proven effective. nih.gov These solvents provide a compromise between enzyme stability, which is often reduced in highly polar solvents, and the necessary solubility of the sugar substrate. mdpi.com
Application of Deep Eutectic Solvents (DES) in Biocatalysis
Deep Eutectic Solvents (DES) have emerged as green and biodegradable alternatives to traditional organic solvents for biocatalysis. mdpi.comresearchgate.net These solvents are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that, when combined in a specific molar ratio, have a significantly lower melting point than the individual components. nih.gov
For glycolipid synthesis, both hydrophilic and hydrophobic DES have been investigated.
Hydrophilic DES: Common examples include mixtures of choline (B1196258) chloride (ChCl) with urea (B33335) or sugars like glucose. acs.orgfrontiersin.org While they are excellent at dissolving sugars, the low solubility of the fatty acid acyl donor can be a limiting factor. mdpi.com Studies on the synthesis of glucose monodecanoate in ChCl:Urea have shown that optimizing parameters like agitation and substrate concentration is crucial for improving reaction rates. frontiersin.org
Hydrophobic DES: A novel approach involves using hydrophobic DES, such as a mixture of (-)-menthol and decanoic acid. mdpi.com This type of DES offers a distinct advantage as it can serve as both the reaction medium and the acyl donor substrate simultaneously. mdpi.comresearchgate.net In the synthesis of glucose monodecanoate, using a hydrophobic DES of (-)-menthol:decanoic acid resulted in significantly higher yields compared to those achieved in hydrophilic DES. mdpi.comresearchgate.net This is attributed to the high availability of the fatty acid and the low water solubility of the solvent, which favors the esterification reaction. mdpi.com
Table 1: Comparison of Reaction Yields in Different DES Systems
This table compares the performance of different Deep Eutectic Solvents in the enzymatic synthesis of glucose monodecanoate.
| DES Type | Composition | Substrates | Enzyme | Yield/Concentration | Reference |
|---|---|---|---|---|---|
| Hydrophobic | (-)-menthol:decanoic acid | Glucose, vinyl decanoate | iCalB | 164.27 µmol/g DES | mdpi.com |
| Hydrophilic | Choline Chloride:Urea (ChCl:U) | Glucose, vinyl decanoate | Novozym 435 | 0.57 µmol/g DES (with ultrasonic pretreatment) | frontiersin.org |
Mechanoenzymatic Production Processes for Glycolipids
Mechanoenzymology, the combination of mechanical force (mechanochemistry) and enzymatic catalysis, is a cutting-edge green technology for synthesizing compounds like this compound. acs.org This process typically uses a bead mill, where the mechanical energy facilitates mixing and enhances mass transfer between the solid sugar, the liquid fatty acid, and the immobilized enzyme, leading to dramatically accelerated reaction rates. nih.govacs.org
In studies producing the model compound glucose monodecanoate, mechanoenzymatic synthesis using Novozym 435 lipase showed a significant increase in productivity—up to six times higher—compared to conventional heating and shaking methods. acs.orgresearchgate.net The reaction can be performed in unconventional solvents like 2M2B or hydrophobic DES, with 2M2B showing the highest product titers in some experiments. nih.govacs.org Key parameters that influence the product yield include enzyme concentration, substrate ratio, and milling frequency. nih.govresearchgate.net For instance, the concentration of glucose monodecanoate quadrupled when the enzyme load was increased from 20 mg/mL to 100 mg/mL in 2M2B. nih.govacs.orgresearchgate.net
Table 2: Effect of Enzyme Loading on Mechanoenzymatic Production of Glucose Monodecanoate
This interactive table shows how changing the enzyme concentration impacts the final product concentration in two different solvent systems after 90 minutes of reaction.
| Solvent System | Enzyme Concentration (mg/mL) | Glucose Monodecanoate Concentration (mM) | Reference |
|---|---|---|---|
| 2-methyl-2-butanol (2M2B) | 20 | 11.9 | nih.govacs.org |
| 2-methyl-2-butanol (2M2B) | 50 | 29.5 | nih.govacs.org |
| 2-methyl-2-butanol (2M2B) | 100 | 39.5 | nih.govacs.org |
| 2-methyl-2-butanol (2M2B) | 150 | 32.4 | nih.govacs.org |
| Hydrophobic DES | 20 | 4.6 | nih.govacs.org |
| Hydrophobic DES | 50 | 9.0 | nih.govacs.org |
| Hydrophobic DES | 100 | 7.9 | nih.govacs.org |
Advancements in Green Chemistry for this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. For this compound, this involves eliminating harmful solvents and controlling reaction pathways to maximize the desired product and minimize waste.
Development of Solvent-Free Synthesis Methodologies
Solvent-free synthesis, also known as neat reaction, is a primary goal of green chemistry as it eliminates solvent waste and simplifies product purification. nih.gov The main obstacle in the solvent-free synthesis of sucrose esters is the poor miscibility and reactivity of solid sucrose with the liquid fatty acid ester. assemblingsugars.fr
Several strategies have been developed to overcome this:
Mechanoenzymatic Neat Synthesis: In this approach, the liquid fatty acid substrate (e.g., vinyl decanoate) can also act as an adjuvant, or processing aid, in a bead mill. This allows the reaction to proceed efficiently without any additional solvent, achieving high space-time yields. nih.govacs.org
Base-Catalyzed Milling: A chemical method involves the sand-milling of sucrose and a fatty acid methyl ester (FAME) with a base catalyst like potassium carbonate. researchgate.net The milling process creates a metastable homogeneous paste, which allows the reaction to proceed at high temperatures (135 °C) to an 88.2% total yield of sucrose esters. researchgate.net
Homogeneous Melt Synthesis: Another innovative solvent-free chemical method involves adding a divalent metal fatty acid alkanoate, such as magnesium stearate (B1226849), to the sucrose/FAME/base mixture. assemblingsugars.fr This additive helps to form a homogeneous and melted paste at around 125°C. The reaction proceeds as if in a homogeneous solution, leading to faster kinetics and favoring the formation of the desired sucrose monoesters. assemblingsugars.fr
Strategies for By-product Profile Management
A key challenge in sucrose ester synthesis is controlling the degree of esterification. Due to the multiple hydroxyl groups on the sucrose molecule, reactions can easily lead to the formation of undesired di-, tri-, and polyesters, in addition to the target monoester. assemblingsugars.fr
Effective strategies for managing the by-product profile include:
Enzymatic Regioselectivity: The primary advantage of using enzymes like lipases is their inherent ability to catalyze reactions at specific positions on the sucrose molecule, which naturally limits the formation of multiple ester types.
Solvent-Free Homogeneous Melt: The method of creating a homogeneous melt using magnesium stearate is highly effective at by-product control. assemblingsugars.fr In contrast to heterogeneous solvent-free systems that yield mainly polyesters, this approach significantly increases the proportion of sucrose monoesters in the final product mixture. assemblingsugars.fr
Substrate Ratio Control: In enzymatic synthesis, adjusting the molar ratio of the substrates (sucrose to acyl donor) is a critical parameter for directing the reaction towards mono-acylation. For example, in the mechanoenzymatic synthesis of glucose monodecanoate, a 2:1 ratio of glucose to vinyl decanoate was found to be optimal for maximizing the product concentration in both 2M2B and DES. nih.govresearchgate.net This excess of the sugar moiety helps to limit the further esterification of the monoester product.
Advanced Characterization and Analytical Techniques for Sucrose Monodecanoate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular architecture of sucrose (B13894) monodecanoate. These techniques provide detailed information about the atomic connectivity and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, PFGSE-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of sucrose monodecanoate. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy is utilized to identify the hydrogen atoms (protons) in the molecule. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic spectrum. In this compound, the ¹H NMR spectrum can be divided into two main regions: the signals from the protons of the fatty acid chain (decanoyl group) and those from the sucrose moiety. ekb.eg
The protons of the decanoyl chain typically appear in the upfield region of the spectrum. For instance, in sucrose caprate (a closely related C10 ester), the terminal methyl group (CH₃) protons resonate around 0.96-0.99 ppm, while the methylene (B1212753) group (-CH₂) protons produce signals between 1.17 ppm and 2.02 ppm. ekb.eg The protons on the sucrose unit are observed in the more downfield region, generally between 3.0 and 5.5 ppm. ekb.egduke.edu The anomeric proton of the glucose unit (H-1) is a key diagnostic signal, often appearing as a doublet around 5.4 ppm. blogspot.com The specific chemical shifts and coupling constants of the sucrose protons can confirm the position of the ester linkage. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Sucrose Esters
| Proton Assignment | Sucrose (in D₂O) δ (ppm) blogspot.com | Sucrose Caprate (in CD₃OD) δ (ppm) ekb.eg | Sucrose Laurate (in CD₃OD) δ (ppm) duke.edu |
| H-1 (Glucose) | 5.38 (d) | ~5.4 | 5.45 (d) |
| H-2 (Glucose) | 3.52 (dd) | 3.0-5.0 region | 3.55 (dd) |
| H-3 (Glucose) | 3.72 (t) | 3.0-5.0 region | 3.86 (t) |
| H-4 (Glucose) | 3.43 (t) | 3.0-5.0 region | 3.45 (t) |
| H-5 (Glucose) | 3.83 (m) | 3.0-5.0 region | 3.96 (m) |
| H-6 (Glucose) | 3.78 (d) | 3.0-5.0 region | 4.2-4.4 (m) |
| H-1' (Fructose) | 3.63 (s) | 3.0-5.0 region | 4.21 (d) |
| H-3' (Fructose) | 4.18 (d) | 3.0-5.0 region | 4.10 (d) |
| H-4' (Fructose) | 4.01 (t) | 3.0-5.0 region | 3.99 (t) |
| H-5' (Fructose) | 3.86 (m) | 3.0-5.0 region | 3.80 (m) |
| H-6' (Fructose) | 3.79 (d) | 3.0-5.0 region | 3.72 (m) |
| Fatty Acid -CH₃ | N/A | 0.96-0.99 | ~0.9 (t) |
| Fatty Acid -(CH₂)n- | N/A | 1.17-2.02 | ~1.3-1.6 (m) |
| Fatty Acid -CH₂-COO- | N/A | ~2.3 | ~2.3 (t) |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Pulsed-Field Gradient Spin-Echo (PFGSE) NMR is a specialized NMR technique used to measure the self-diffusion coefficients of molecules in solution. youtube.com This method is particularly useful for studying the aggregation behavior of surfactants like this compound, such as the formation of micelles. youtube.com By applying magnetic field gradients, PFGSE-NMR can distinguish between molecules based on their diffusion rates, which are related to their size. u-tokyo.ac.jp For sucrose decanoate (B1226879) in an aqueous solution, this technique allows for the determination of the self-diffusion coefficients of free molecules (monomers) and larger aggregates (micelles). youtube.com This information is crucial for determining the critical micelle concentration (CMC) and understanding the hydrodynamic properties of the micelles formed. youtube.com A study utilizing PFGSE-NMR on a series of sucrose fatty acid monoesters, including sucrose decanoate, successfully determined the hydrodynamic radii of the micelles and their CMCs. youtube.com
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of sucrose esters, as they minimize fragmentation and allow for the detection of the intact molecular ion. mdpi.com Sucrose esters are frequently detected as sodium adducts ([M+Na]⁺) in the positive ion mode. mdpi.com For this compound (C₂₂H₄₀O₁₂), which has a molecular weight of 496.55 g/mol , the expected sodium adduct would appear at an m/z of approximately 519.54. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. mdpi.com The fragmentation patterns of sucrose esters can reveal information about the fatty acid chain and the sucrose backbone. Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. manchester.ac.ukresearchgate.net In the case of sucrose esters, fragmentation can also involve the cleavage of the glycosidic bond between the glucose and fructose (B13574) units. researchgate.net The analysis of these fragment ions helps to confirm the identity of the fatty acid and its connection to the sucrose headgroup. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The technique is based on the absorption of infrared radiation by molecular vibrations.
The IR spectrum of this compound is characterized by the presence of absorption bands corresponding to both the sucrose and the decanoate moieties. Key characteristic bands include:
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the multiple hydroxyl (-OH) groups of the sucrose backbone. wikipedia.org
C-H Stretching: Absorption bands around 2850-2960 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the decanoyl fatty acid chain. wikipedia.org
C=O Stretching: A strong, sharp absorption band is observed around 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl (C=O) group. This peak is a definitive indicator of the esterification of sucrose.
C-O Stretching: The region between 1000-1200 cm⁻¹ typically shows multiple strong bands corresponding to the C-O stretching vibrations of the ester linkage and the numerous C-O bonds within the sucrose carbohydrate rings. wikipedia.org
Interactive Data Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source Moiety |
| ~3200-3600 | Stretching (broad) | -OH (hydroxyl) | Sucrose |
| ~2850-2960 | Stretching | C-H (alkyl) | Decanoate |
| ~1735-1750 | Stretching (strong) | C=O (ester carbonyl) | Ester Linkage |
| ~1000-1200 | Stretching | C-O (ester and ether) | Both |
Chromatographic Methods for Purity Assessment and Compositional Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, unreacted starting materials, and other sucrose esters (di-, tri-esters, etc.). These methods are crucial for assessing the purity and analyzing the composition of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and powerful chromatographic method for the analysis of sucrose esters. mdpi.com Reversed-phase (RP) HPLC is frequently used, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. rsc.orgmagritek.com
For the analysis of this compound, a typical mobile phase consists of a gradient mixture of methanol (B129727) or acetonitrile (B52724) and water. duke.edu Due to the lack of a strong UV chromophore in the this compound molecule, detection is often achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). mdpi.com These detectors are nearly universal in their response to non-volatile analytes. HPLC can effectively separate sucrose monoesters from di- and higher esters, as well as from unreacted sucrose. Furthermore, specialized HPLC methods have been developed to separate the different regioisomers of a given monoester, which differ only in the position of the fatty acid on the sucrose molecule.
Interactive Data Table: Example HPLC Conditions for Sucrose Ester Analysis
| Parameter | Condition 1 duke.edu | Condition 2 | Condition 3 |
| Column | Nucleosil 100-C18 (250 x 4.6 mm) | C18 column | Styrene-divinylbenzene copolymer (GPC) |
| Mobile Phase | Methanol / Water (7:1, v/v) | Acetonitrile / Water (Gradient) | Tetrahydrofuran (Isocratic) |
| Flow Rate | 1.1 mL/min | 1.0 - 2.0 mL/min | 0.7 mL/min |
| Detector | Refractive Index (RI) | Charged Aerosol Detector (CAD) | Refractive Index (RI) |
| Temperature | 40°C | Ambient | 38°C |
| Purpose | Separation of monoester regioisomers | Separation of sucrose laurate regioisomers | Assay of mono-, di-, and tri-esters |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of sucrose esters. youtube.com It is particularly useful for monitoring the progress of a synthesis reaction and for preliminary purity checks. rsc.org
In a typical TLC analysis of this compound, a silica (B1680970) gel plate is used as the stationary phase. youtube.com A mixture of solvents is used as the mobile phase to carry the sample components up the plate at different rates depending on their polarity. A common mobile phase for separating sucrose esters is a mixture of toluene, ethyl acetate, methanol, and water. youtube.comrsc.org Because sucrose esters are not visible under UV light, a staining reagent is required for visualization. A common visualization agent is a urea-phosphoric acid-n-butanol solution, which produces blue spots upon heating. youtube.comrsc.org
The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. Sucrose monoesters are more polar than di- or tri-esters and therefore have lower Rf values. In one reported system, the Rf value for sucrose monoesters was 0.16, while higher esters had Rf values ranging from 0.38 to 0.93. youtube.comrsc.org
Interactive Data Table: TLC System for Sucrose Ester Analysis youtube.comrsc.org
| Parameter | Description |
| Stationary Phase | Silica gel G plate |
| Mobile Phase | Toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v/v/v) |
| Visualization | Urea-phosphoric acid-n-butanol spray, followed by heating |
| Rf (Monoester) | 0.16 |
| Rf (Higher Esters) | 0.38 - 0.93 |
Thermal Behavior Characterization
The thermal behavior of sucrose esters is crucial for their application in various fields, as it dictates their physical state and stability under different temperature conditions. Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Polarized Light Microscopy are instrumental in characterizing these properties.
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. By measuring the difference in heat flow between a sample and a reference, DSC can identify endothermic and exothermic processes, such as melting, crystallization, and glass transitions.
For sucrose esters, DSC studies reveal that their melting and crystallization behavior is influenced by the length of the fatty acid chain and the degree of esterification. researchgate.net Generally, the melting point of sucrose esters falls within the range of 40 °C to 60 °C. wikipedia.org Research on various sucrose esters has shown that those with higher monoester content, and thus a higher hydrophilic-lipophilic balance (HLB), tend to exhibit different thermal behaviors compared to those with lower monoester content. researchgate.netresearchgate.net
Table 1: Illustrative Thermal Transition Data for Sucrose Esters from DSC
| Sucrose Ester | Transition | Temperature (°C) | Enthalpy (J/g) | Reference Compound/Mixture |
| Sucrose Stearate (B1226849) | Melting | ~50-70 | Not specified | Commercial Blend |
| Sucrose Laurate | Glass Transition (in PVC) | 52.1 (at 30% in PVC) | Not applicable | PVC blend |
| Sucrose Palmitate | Glass Transition (in PVC) | Not specified | Not applicable | PVC blend |
Note: This table provides examples of thermal transitions observed in sucrose esters. The values can vary depending on the purity of the sample and the experimental conditions.
Thermal Polarized Light Microscopy is a vital tool for observing the phase transitions and identifying the liquid crystalline phases (mesophases) of sucrose esters. nih.gov As a sample is heated or cooled on a temperature-controlled stage, changes in its optical properties, such as birefringence, are observed through a polarizing microscope. Different liquid crystalline phases exhibit unique textures, which aids in their identification.
Studies on sucrose fatty acid esters have revealed that they can form various lyotropic and thermotropic liquid crystalline phases. For instance, a study on a commercial sucrose stearate blend identified a lamellar lyotropic mesophase. nih.gov The textural observations under polarized light were crucial in confirming the nature of this phase. nih.gov The formation of these ordered structures is dependent on factors such as the fatty acid chain length and the degree of unsaturation. nih.gov For shorter chain sucrose monoesters, columnar liquid-crystalline structures have been observed, while longer chain homologues tend to form lamellar phases. researchgate.netnih.gov
The observation of these mesophases is critical as the supramolecular arrangement of the molecules dictates many of the material's properties. While specific images for this compound are not available, the characteristic textures of related sucrose esters provide a visual representation of the types of mesophases that could be expected.
X-ray Diffraction Studies for Supramolecular Architecture
X-ray diffraction techniques are indispensable for determining the arrangement of molecules in a material at the atomic and nanoscale levels. Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are two complementary techniques used to probe the supramolecular architecture of sucrose esters.
WAXS provides information about the short-range order in a material, typically on the scale of interatomic distances. nih.gov It is particularly useful for determining the packing of alkyl chains in the crystalline and liquid crystalline phases of sucrose esters.
In studies of various commercial sucrose esters, WAXS analysis has revealed a hexagonal subcell packing for the fatty acid chains in all studied samples. researchgate.netugent.be This indicates a consistent short-range structural motif across different types of sucrose esters. Research on oleogels structured with sucrose esters also utilized WAXS to identify the crystalline structure, showing a characteristic diffraction peak at 4.15 Å in the wide-angle region for all tested sucrose esters. nih.gov
A study on a stearic-palmitic sucrose ester showed distinct WAXS profiles at different temperatures, reflecting changes in the crystalline structure upon heating. researchgate.net These findings highlight the sensitivity of WAXS in detecting subtle changes in the molecular packing of sucrose esters.
Table 2: Illustrative WAXS Data for Sucrose Esters
| Sucrose Ester Type | Observed Feature | d-spacing (Å) | Corresponding Structure |
| Various Commercial SEs | Hexagonal subcell | Not specified | Alkyl chain packing |
| Sucrose Esters in Oleogels | Diffraction peak | 4.15 | Crystalline structure |
| Stearic-Palmitic Sucrose Ester | Diffraction peaks | Not specified | Temperature-dependent crystalline phases |
Note: This table presents generalized findings from WAXS studies on sucrose esters.
SAXS is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. arxiv.org This makes it an ideal technique for characterizing the self-assembled structures of sucrose esters, such as micelles, vesicles, and the periodic structures of liquid crystalline phases. researchgate.net
SAXS studies on commercial sucrose esters have suggested the formation of cubic structures for low HLB esters and lamellar packing for high HLB esters. researchgate.netugent.be For sucrose esters with intermediate HLB values, a combination of these structures is hypothesized. ugent.be The SAXS profiles of a stearic-palmitic sucrose ester at various temperatures revealed changes in the long-range order, providing insights into the temperature-dependent self-assembly. researchgate.net
In research involving a stearic sucrose ester, SAXS was used to follow the isothermal crystallization behavior in real-time, demonstrating its utility in studying the kinetics of phase transitions. nih.gov
Table 3: Illustrative SAXS Data for Sucrose Esters
| Sucrose Ester Type | Observed Structure | Characteristic Dimensions |
| Low HLB Sucrose Esters | Cubic | Not specified |
| High HLB Sucrose Esters | Lamellar | Not specified |
| Stearic-Palmitic Sucrose Ester | Temperature-dependent self-assembly | Not specified |
Note: This table summarizes the types of supramolecular structures of sucrose esters identified through SAXS analysis.
Colloidal Behavior and Interfacial Science of Sucrose Monodecanoate
Self-Assembly Mechanisms and Aggregation Phenomena
The amphiphilic nature of sucrose (B13894) monodecanoate, arising from its hydrophilic sucrose head group and its lipophilic ten-carbon decanoate (B1226879) tail, drives its self-assembly in solution to form various ordered structures. These phenomena are critical to its functionality as a surfactant.
Micellization and Critical Micellar Concentration (CMC) Determination
In aqueous solutions, sucrose monodecanoate molecules exist as monomers at low concentrations. As the concentration increases, a point is reached where the molecules begin to aggregate into organized structures known as micelles. This spontaneous formation of micelles is a thermodynamically driven process that minimizes the unfavorable contact between the hydrophobic tails and water. The concentration at which this occurs is termed the Critical Micellar Concentration (CMC).
The CMC is a fundamental parameter that characterizes the efficiency of a surfactant. For this compound, also referred to as sucrose monocaprate (MCS), the CMC has been determined using various techniques, including fluorescence spectroscopy and surface tension measurements. A study by Becerra et al. (2008) reported the CMC of pure 6-O-sucrose monodecanoate at 25°C. Their findings are summarized in the table below.
| Measurement Technique | Probe | Critical Micellar Concentration (mM) |
| Fluorescence Spectroscopy | Pyrene (I₁/I₃ ratio) | 1.4500 |
| Fluorescence Spectroscopy | Laurdan (GP value) | 1.8000 |
| Surface Tension | Du Noüy ring method | 0.4300 |
Data sourced from Becerra et al. (2008).
The variation in the measured CMC values can be attributed to the different principles underlying each measurement technique. Fluorescence methods probe the local microenvironment of the fluorescent molecule, which changes upon micelle formation, while surface tension measurements detect the point at which the surface becomes saturated with surfactant monomers, and further addition leads to micelle formation in the bulk solution.
Critical Aggregation Concentration (CAC) in Relation to Hydrophobic Components
While the CMC describes the formation of micelles in a simple surfactant-water system, the aggregation behavior of this compound can be influenced by the presence of other hydrophobic components, such as oils or polymers. In such systems, the onset of aggregation may occur at a different concentration, known as the Critical Aggregation Concentration (CAC). This is because the hydrophobic molecules can be solubilized within the core of the aggregates, affecting the thermodynamics of their formation.
Currently, there is a lack of specific research data in the available scientific literature detailing the Critical Aggregation Concentration (CAC) of this compound in the presence of various hydrophobic components. Studies on other sucrose esters, such as laurates, palmitates, and stearates, have shown that the CAC is dependent on factors like the proportion of monoesters to higher esters and the length of the hydrophobic alkyl chain. However, direct experimental values for this compound are not presently available.
Supramolecular Structure Formation (e.g., Micelles, Vesicles, Lamellar Phases)
Beyond the formation of simple spherical or cylindrical micelles, sucrose esters, in general, are known to form a variety of supramolecular structures depending on factors such as concentration, temperature, and the presence of other molecules. These can include vesicles, which are enclosed bilayer structures, and lamellar phases, which consist of parallel bilayers separated by layers of solvent.
While it is theoretically plausible that this compound can form such complex assemblies, specific experimental studies confirming the formation of vesicles or lamellar phases composed solely of this compound are not extensively documented in the current body of scientific literature. The formation of these structures is highly dependent on the molecular geometry of the surfactant, often described by the critical packing parameter (CPP). For short-chain sucrose monoesters, the CPP values often favor the formation of cylindrical micelles. It is possible that under specific conditions or in the presence of co-surfactants or other additives, this compound could participate in the formation of more complex supramolecular structures.
Columnar Liquid-Crystalline Stacking Structures
Certain amphiphilic molecules can self-assemble into highly ordered liquid-crystalline phases. One such structure is the columnar phase, where molecules stack on top of each other to form columns, which then arrange into a two-dimensional lattice. Research on the self-organization of mono-substituted sucrose fatty acid esters has shown that for lower homologues of the series, columnar liquid-crystalline stacking structures can be found. For instance, a disordered hexagonal columnar phase has been reported for sucrose monoesters with an eight-carbon (octyl) acyl chain at room temperature.
Surface and Interfacial Tension Reduction Properties
A key characteristic of surfactants is their ability to adsorb at interfaces, such as the air-water interface, and thereby reduce the surface or interfacial tension. This property is fundamental to their roles as emulsifiers, foaming agents, and wetting agents.
Adsorption Dynamics at Air-Water Interfaces
The process by which this compound molecules migrate from the bulk solution to the air-water interface and arrange themselves is known as adsorption dynamics. This is a complex process that can be influenced by several factors, including the bulk concentration of the surfactant, temperature, and the presence of other substances. The adsorption process is often considered to occur in two steps: diffusion of the surfactant molecules from the bulk to the subsurface layer, followed by the actual adsorption from the subsurface to the interface.
Detailed kinetic studies and specific data on the adsorption dynamics of this compound at the air-water interface, such as the rate of surface tension decay or the diffusion coefficients at the interface, are not extensively reported in the current scientific literature. General principles of surfactant adsorption suggest that as a non-ionic surfactant, the adsorption of this compound would be driven by the hydrophobic effect, leading to the orientation of its decanoate tail towards the air and the sucrose head towards the water phase. The rate of adsorption would be expected to increase with concentration up to the CMC, at which point the interface becomes saturated.
Solid-Water Interface Adsorption and Wettability Modification
This compound, as a sugar-based surfactant, exhibits significant activity at the solid-water interface, leading to adsorption and subsequent modification of the solid's wettability. nih.govsemanticscholar.org This behavior is crucial in applications where controlling the hydrophilic-hydrophobic balance of a surface is necessary, such as in biomaterials to inhibit microbial adhesion. mdpi.comnih.gov The adsorption process is driven by the amphiphilic nature of the this compound molecule, which consists of a hydrophilic sucrose head and a lipophilic decanoate tail.
Research has shown that the adsorption and orientation of this compound molecules at the solid-water interface depend on the properties of the solid surface itself. nih.gov Studies have been conducted on a variety of surfaces, including low-energy polymers like polytetrafluoroethylene (PTFE) and polyethylene (B3416737) (PE), as well as higher-energy surfaces like poly(methyl methacrylate) (PMMA), polyamide (PA), and quartz. nih.govsemanticscholar.org The addition of this compound to an aqueous solution generally leads to a decrease in the contact angle of the solution on these surfaces, indicating improved wetting. mdpi.comnih.gov
For instance, in a study involving the titanium alloy Ti6Al4V ELI, a material commonly used for biomedical implants, the addition of this compound to water caused a drop in the water contact angle on the alloy's surface. mdpi.comnih.gov This indicates that the surfactant molecules adsorb onto the biomaterial, altering its surface properties. The specific orientation of the adsorbed molecules—whether the hydrophilic head or the hydrophobic tail is oriented towards the solid surface—is influenced by the polarity of the solid. nih.gov This targeted adsorption changes the solid surface's properties and its wettability. nih.gov By analyzing contact angle measurements and the surface tension of the surfactant solutions, it is possible to quantitatively describe the adsorption at the solid-liquid interface. nih.gov
The table below summarizes the effect of this compound on the wettability of different solid surfaces, as indicated by changes in contact angle. A lower contact angle signifies greater wettability.
| Solid Surface Material | Observed Effect of this compound Adsorption | Reference |
|---|---|---|
| Polytetrafluoroethylene (PTFE) | Adsorption occurs, leading to modification of surface wettability. | nih.govsemanticscholar.org |
| Polyethylene (PE) | Adsorption occurs, leading to modification of surface wettability. | semanticscholar.org |
| Poly(methyl methacrylate) (PMMA) | Adsorption occurs, leading to modification of surface wettability. | nih.govsemanticscholar.org |
| Polyamide (PA) | Adsorption occurs, leading to modification of surface wettability. | nih.govsemanticscholar.org |
| Quartz | Adsorption occurs, leading to modification of surface wettability. | nih.govsemanticscholar.org |
| Ti6Al4V ELI (Titanium Alloy) | Causes a drop in the water contact angle, indicating increased wettability. | mdpi.comnih.gov |
Emulsification and Foaming Performance
This compound is recognized for its ability to act as an effective emulsifier, facilitating the formation and enhancing the stability of emulsions, which are mixtures of immiscible liquids like oil and water. e3s-conferences.org Its effectiveness stems from its molecular structure, which allows it to position itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. Sucrose esters are widely used in the food, cosmetic, and pharmaceutical industries for this purpose. nih.gov
Research has demonstrated that the stability of an emulsion is dependent on the concentration of the sucrose ester. e3s-conferences.org In one study, water-in-oil emulsions were prepared with varying concentrations of a sucrose ester from 1% to 5% (w/v). The results showed that while all concentrations provided good emulsion stability, the system with 5% (w/v) sucrose ester exhibited the longest stability time. e3s-conferences.org The process of destabilization, or demulsification, was observed visually as the formation of fat globules that eventually separated into distinct oil and water phases. e3s-conferences.org
The synergistic effect of sucrose esters with other substances, such as hydrocolloids, has also been investigated. For example, when used in combination with xanthan gum in a walnut protein emulsion system, the stabilizing effect was superior to that of the single emulsifier. nih.gov This enhanced stability is attributed to the formation of protein-polysaccharide complexes and hydrophobic interactions between the sucrose ester and xanthan gum, which improve the mechanical properties of the emulsion. nih.gov Furthermore, the addition of sucrose esters can reduce the particle size of oil droplets in an emulsion and increase its viscosity, both of which contribute to greater stability by hindering droplet aggregation. mdpi.com
The following table presents data on the stability of an emulsion as a function of sucrose ester concentration.
| Sucrose Ester Concentration (% w/v) | Observed Emulsion Stability | Reference |
|---|---|---|
| 1% | Good stability, but for a shorter duration than higher concentrations. | e3s-conferences.org |
| 2% | Good stability, but for a shorter duration than higher concentrations. | e3s-conferences.org |
| 3% | Good stability, but for a shorter duration than higher concentrations. | e3s-conferences.org |
| 4% | Good stability, but for a shorter duration than higher concentrations. | e3s-conferences.org |
| 5% | Optimal stability with the longest time before phase separation. | e3s-conferences.org |
The ability of this compound to form and stabilize foams—dispersions of gas in a liquid—is another critical aspect of its colloidal behavior. Sucrose esters are known for their foaming properties, which are particularly relevant in aerated food products. researchgate.net The stability of a foam is determined by the ability of the surfactant to create a resilient film at the air-liquid interface, preventing the rupture of bubbles and the drainage of liquid from the foam structure.
Studies on sucrose monoesters have explored their foaming properties, sometimes in combination with other surface-active molecules like proteins. nih.gov For instance, research on sucrose caprate (monodecanoate) has shown its capacity for foam formation. nih.gov The stability of these foams can, however, be complex. In systems where both sucrose esters and proteins like beta-lactoglobulin co-exist, poor foam stability has been observed, suggesting complex interactions at the interface. nih.gov
Interfacial rheology is the study of the flow and deformation of matter at an interface, which is critical for understanding the stability of emulsions and foams. wikipedia.orgresearchgate.net The viscoelastic properties of the interfacial layer created by surfactants like this compound dictate how the interface responds to mechanical stress, such as stretching or compression. These properties are typically divided into two categories: shear rheology (response to shape deformation at constant area) and dilatational rheology (response to area change). wikipedia.orgbiolinscientific.com
Dilatational viscoelasticity, in particular, is crucial for foam and emulsion stability. It measures the interface's resistance to expansion and compression. A high dilatational elasticity allows the interfacial film to recover from disturbances, preventing droplet coalescence or bubble rupture. Studies have directly investigated the dilatational rheology of systems containing sucrose monoesters, including sucrose caprate (monodecanoate). nih.gov These studies measure the change in surface tension in response to a sinusoidal change in the interfacial area. mdpi.com The response provides values for the dilatational storage modulus (E'), representing the elastic component, and the loss modulus (E''), representing the viscous component.
The presence of other molecules, such as proteins, can significantly affect the dilatational properties of sucrose ester films. Beta-lactoglobulin, for example, was found to impact the dilatational properties of surfactant films even at low concentrations, possibly by affecting the adsorption-desorption relaxation mechanism or through complex formation. nih.gov The disruption of protein networks at the interface by the sucrose ester can lead to a reduction in interfacial elasticity. nih.gov This highlights the complexity of interfacial interactions in multi-component systems and their direct correlation to the stability of the final colloidal product. wikipedia.org
Structure Function Relationship Sfr Investigations of Sucrose Monodecanoate
Influence of Fatty Acid Chain Length on Physicochemical and Colloidal Properties
The length of the fatty acid chain is a critical determinant of the physicochemical properties of sucrose (B13894) esters. The decanoyl (C10) moiety in sucrose monodecanoate imparts a specific balance of hydrophilic and lipophilic characteristics that influences its surface activity and solution behavior.
A comparative analysis of this compound (C10) with its shorter-chain (sucrose monocaprylate, C8) and longer-chain (sucrose monolaurate, C12) counterparts reveals distinct trends in their physicochemical properties. As the alkyl chain length increases, the hydrophobic character of the molecule becomes more pronounced. This directly impacts properties such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles.
Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic tail increases. hopaxfc.com This is because the longer alkyl chains have a greater tendency to self-associate to minimize their contact with water. Research on sugar-based surfactants has demonstrated this trend, where surfactants with C12 acyl chains exhibit a lower CMC than those with C10 and C8 chains. rsc.org For instance, in a study of fructose-based surfactants, the C12 analogue showed a significantly lower CMC compared to the C10 and C8 versions, indicating greater efficiency in forming micelles. rsc.org
The surface tension at the CMC also varies with acyl chain length. While longer chain surfactants are more efficient at reducing surface tension at lower concentrations, the ultimate surface tension value at the CMC may not follow a simple linear trend and can be influenced by the packing of the molecules at the interface. mdpi.com
| Sucrose Monoester | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
|---|---|---|
| Sucrose Monocaprylate | C8 | 61.9 |
| This compound | C10 | 6.4 |
| Sucrose Monolaurate | C12 | 0.6 |
This table presents comparative Critical Micelle Concentration (CMC) values for sucrose monoesters with varying acyl chain lengths, based on data for analogous fructose-based surfactants. rsc.org
Impact of Esterification Degree on Hydrophilic-Lipophilic Balance (HLB)
For sucrose esters, there is a direct correlation between the monoester content and the HLB value. nih.gov A higher proportion of monoesters, such as this compound, results in a more hydrophilic molecule and consequently, a higher HLB value. assemblingsugars.fr Conversely, as the degree of esterification increases with the formation of di-, tri-, and higher esters, the lipophilic character of the molecule dominates, leading to a lower HLB value. wikipedia.org This relationship allows for the production of a wide range of sucrose esters with HLB values spanning from approximately 1 to 16, catering to various applications as either oil-in-water or water-in-oil emulsifiers. wikipedia.orgrahn-group.com A common approximation for the HLB of sucrose esters is calculated based on the weight percentage of the monoester content. nih.gov
| Monoester Content (%) | Calculated HLB Value |
|---|---|
| 75 | 16 |
| 70 | 15 |
| 50 | 11 |
| 30 | 8 |
| 20 | 6 |
| 10 | 3 |
| 5 | 1 |
This table illustrates the relationship between the percentage of monoester in a sucrose ester mixture and its corresponding calculated Hydrophilic-Lipophilic Balance (HLB) value. rahn-group.com
Regiochemistry of Esterification and its Consequential Functional Variations
The sucrose molecule possesses eight hydroxyl groups with differing reactivity, leading to the formation of various positional isomers during esterification. The specific position of the fatty acid ester on the sucrose backbone, known as regiochemistry, can significantly influence the functional properties of the resulting molecule.
The hydroxyl groups on the sucrose molecule are categorized as primary (at the 6, 1', and 6' positions) and secondary. The primary hydroxyl groups are generally more reactive towards esterification due to lower steric hindrance. assemblingsugars.fr However, the relative reactivity can be influenced by reaction conditions and the catalysts used.
The position of the decanoyl group in this compound isomers can lead to variations in properties such as stability and surface activity. For instance, studies on sucrose monoesters have indicated that the 1'-O- and 6'-O- isomers are among the most stable of the possible mono-esters. The different spatial arrangement of the hydrophobic chain relative to the hydrophilic sucrose core in isomers like 6-O-sucrose monodecanoate versus 1'-O-sucrose monodecanoate can affect how the molecules pack at interfaces and their tendency to form intramolecular hydrogen bonds. These subtle structural differences can result in variations in critical micelle concentration and the stability of the ester bond under different pH conditions. researchgate.net
Molecular Structure's Deterministic Role in Self-Assembly Architectures
The amphiphilic nature of this compound drives its spontaneous self-assembly into ordered structures in aqueous solutions. The specific architecture of these assemblies is determined by the molecular geometry of the surfactant, which is a function of the fatty acid chain length and the size of the hydrophilic headgroup.
For monosubstituted sucrose esters, the length of the fatty acid chain plays a crucial role in dictating the type of liquid-crystalline structures formed. nih.gov Shorter-chain homologues tend to form columnar liquid-crystalline stacking structures. In contrast, as the fatty acid chain length increases, lamellar phases become the predominant self-assembly architecture. nih.gov This transition is governed by the balance between the hydrophobic interactions of the alkyl chains and the steric and hydration requirements of the bulky sucrose headgroups. The self-organization of this compound and its analogs can lead to unique arrangements, such as the formation of multiple internal ion channels within columnar structures, highlighting the intricate relationship between molecular structure and supramolecular architecture. nih.gov
Investigated Research Applications and Functional Studies Non Clinical Focus
Role as Nonionic Surfactants and Emulsifiers in Disperse Systems
As an amphipathic molecule, sucrose (B13894) monodecanoate possesses a hydrophilic sucrose head and a lipophilic fatty acid tail. wikipedia.org This structure allows it to act as an effective surface-active agent, reducing the interfacial tension between immiscible phases like oil and water, thereby facilitating the formation and stabilization of disperse systems. nih.gov
Sucrose monodecanoate is utilized as an emulsifier in various emulsion types, including conventional oil-in-water (O/W) emulsions, microemulsions, and nanoemulsions. Its effectiveness is attributed to its ability to adsorb at the oil-water interface, creating a stable interfacial film that prevents droplet coalescence. wikipedia.orgmdpi.com
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants. Research has demonstrated that sucrose esters, in the presence of a co-surfactant like an alcohol, can form stable water-in-oil microemulsions. researchgate.net The specific chain length of the fatty acid on the sucrose ester influences the water solubilization capacity within these systems. researchgate.net
Nanoemulsions: These are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-500 nm. The small droplet size provides them with unique properties, such as transparency and high stability. youtube.com Sucrose esters are effective in creating nanoemulsions, such as "gel-to-milk" formulations, which are transparent oil-in-glycerin emulsions that turn into a milk-like nanoemulsion upon contact with water. youtube.com These systems can achieve average oil droplet sizes of 300 to 500 nanometers. youtube.com
Oleogels: Oleogels are systems where liquid oil is structured into a gel-like, semi-solid state by an oleogelator. mdpi.com Sucrose esters have been investigated as structuring agents in these systems. nih.govresearchgate.net However, they often exhibit low structuration power when used alone. nih.govresearchgate.net Research has shown that combining sucrose esters with other oleogelators, such as monoglycerides (B3428702) or hard-fat, can create more well-structured and stable oleogels with high oil-binding capacity. mdpi.comnih.govresearchgate.net The effectiveness of sucrose esters as oleogelators can be influenced by their hydrophilic-lipophilic balance (HLB) and the specific processing route used for oleogelation. nih.gov
Oleofoams: Oleofoams, or water-free foams, consist of air bubbles dispersed in a continuous oil phase. mdpi.com Research into sucrose ester-stabilized oleofoams is an emerging area. Studies have shown that sucrose esters can act as surfactants to stabilize incorporated air bubbles at temperatures above their melting point. mdpi.com Upon cooling, the crystallized sucrose ester at the interface helps to rigidify the foam structure. mdpi.com The HLB value of the sucrose ester and the fatty acid chain length of the oil have been found to influence foamability, with more hydrophilic sucrose esters rendering higher amounts of encapsulated air. mdpi.com
Antimicrobial Activity Research
Sucrose fatty acid esters, including this compound, have demonstrated notable antimicrobial properties, making them subjects of research for applications in food preservation and other areas. jocpr.combohrium.com
The primary antimicrobial mechanism of sucrose esters is believed to involve the disruption of microbial cell membranes. nih.govnih.gov At lower concentrations, these surfactants can interfere with the cell membrane, altering its permeability. nih.gov This disruption can lead to the leakage of essential intracellular components, metabolic inhibition, and ultimately, cell lysis or growth arrest. nih.govnih.gov
Studies suggest that sucrose esters can fluidize the plasma membrane of cells. mdpi.com This action may be responsible for their ability to disrupt the membrane's structural integrity. The interaction is thought to be with the lipid components of the cell membrane, causing a loss of function. researchgate.net In addition to membrane disruption, there is evidence that sucrose esters may inhibit essential enzyme systems within the microorganisms, further contributing to their antimicrobial effect. nih.govfrontiersin.org For instance, research has shown that sucrose itself can inhibit certain enzymes like sucrose phosphatase. nih.gov
The antimicrobial effectiveness of sucrose esters is highly dependent on their chemical structure, particularly the chain length of the fatty acid moiety. jocpr.comnih.gov
Influence of Fatty Acid Chain Length: Research indicates that medium-chain fatty acid esters, such as this compound (also known as sucrose monocaprate), exhibit strong antibacterial activity. nih.gov One study found that sucrose monocaprate showed the strongest activity against a range of food-related bacteria, including both Gram-positive and Gram-negative types, when compared to other sucrose esters. nih.gov The order of effectiveness for sucrose monoesters against certain bacteria was found to increase with carbon chain length up to a certain point, with lauroyl (C12) esters showing high activity against S. aureus, while decanoate (B1226879) (C10) and octanoate (B1194180) (C8) esters were more effective against E. coli. nih.gov
Efficacy Against Specific Microorganisms: Sucrose esters generally show greater efficacy against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.gov The resistance of Gram-negative bacteria is often attributed to their outer membrane, which contains lipopolysaccharides that can act as a barrier, preventing the esters from reaching the inner cell membrane. nih.gov However, some studies have reported inhibition of Gram-negative bacteria as well. nih.govresearchgate.net Sucrose esters have also been found to possess antimycotic activity against several mold species. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of sucrose monocaprate against several food-related bacteria, demonstrating its structure-dependent efficacy.
| Microorganism | Type | MIC (mM) | MBC (mM) |
| Bacillus cereus | Gram-positive | 2.5 | 10 |
| Bacillus subtilis | Gram-positive | 2.5 | 10 |
| Staphylococcus aureus | Gram-positive | 2.5 | 10 |
| Escherichia coli | Gram-negative | 10 | >10 |
| Salmonella typhimurium | Gram-negative | 10 | >10 |
| Data sourced from a study evaluating the antibacterial activities of various sugar fatty acid esters. nih.gov |
Interactions with Inorganic Material Surfaces
The surfactant properties of this compound also govern its interactions with various surfaces, including inorganic materials. While specific research focusing solely on this compound is limited, the principles of surfactant-surface interaction apply. Non-ionic surfactants like sucrose esters can adsorb onto inorganic surfaces, modifying their surface properties. This interaction is driven by various forces, including hydrophobic interactions and hydrogen bonding.
This adsorption can be utilized in applications such as the dispersion of inorganic particles in a liquid medium or preventing the fouling of surfaces. The study of interactions between organic molecules and inorganic particles is crucial in fields like ceramics, where such interactions can influence the properties of glazes. researchgate.net Furthermore, the interaction of sucrose with lipid bilayers supported on atomically-smooth mica substrates has been studied, revealing complex, concentration-dependent effects on surface forces, which highlights the nuanced nature of sugar-based molecule interactions at interfaces. nih.govhuji.ac.il
Modification of Solid Surface Wettability and Adhesion Characteristics
This compound, as a sugar-based surfactant, has been investigated for its capacity to alter the properties of solid-liquid interfaces, specifically focusing on the modification of solid surface wettability and adhesion. The adsorption of this compound at the interface between a solid and an aqueous solution can significantly change the solid's surface characteristics. This is due to the amphiphilic nature of the molecule, which orients itself in a specific manner depending on the type of solid and the surrounding medium. nih.gov
Research into the effects of antimicrobial sucrose fatty acid esters, including this compound, has demonstrated their influence on the wettability of various solid surfaces. A quantitative analysis of this phenomenon was achieved by measuring the contact angle of aqueous solutions containing these surfactants on different materials. The study encompassed a range of polymers and another common solid material. nih.gov
The orientation and adsorption of this compound molecules at the solid-water interface are the primary drivers behind the observed changes in surface properties and wettability. nih.gov These modifications are crucial in contexts where controlling the adhesion of microorganisms to solid surfaces is important. nih.gov
The following table summarizes the types of solid surfaces whose wettability characteristics have been shown to be modified by this compound in research studies:
| Solid Surface Material |
| Polytetrafluoroethylene |
| Polyethylene (B3416737) |
| Poly(methyl methacrylate) |
| Polyamide |
| Quartz |
| Data sourced from studies on the adsorption and wetting properties of this compound. nih.gov |
Further research has explored the broader context of how sugars and their derivatives can influence wettability and adhesion. For instance, studies on starch-based suspensions have noted that the presence of sucrose can impact the contact angle on hydrophobic surfaces like polytetrafluoroethylene (PTFE). mdpi.com While not focusing solely on this compound, this research provides insights into the fundamental interactions between sucrose moieties and solid surfaces, which is relevant to understanding the behavior of sucrose esters.
Sustainable Ingredient Development Research
Assessment of this compound as a Biodegradable Substitute for Petrochemical Surfactants
This compound is part of a larger class of compounds known as sugar fatty acid esters (SBEs), which are considered to be "green" non-ionic surfactants. nih.gov Their potential as a substitute for traditional petrochemical-based surfactants stems from their favorable environmental profile, as they are non-toxic and biodegradable. nih.gov The production of these surfactants involves combining a sugar moiety, such as sucrose, with a fatty acid. nih.gov This process allows for the creation of a range of amphiphilic products with varying properties by controlling the degree of esterification and the choice of fatty acid. nih.gov
The biodegradability of sucrose esters has been a subject of scientific investigation. Studies on sucrose polyesters (SPEs) have been conducted to determine their rate of mineralization in soil. nih.gov While these studies did not focus exclusively on this compound, they provide evidence for the aerobic biodegradation of this class of compounds. nih.gov The rate of mineralization was found to be dependent on both the specific type of sucrose polyester (B1180765) and the type of soil. nih.gov For instance, the extent of mineralization of some sucrose polyesters was significantly lower than that of a control fat, indicating that the biodegradability can vary. nih.gov
The following table presents a conceptual comparison of the general characteristics of sucrose-based surfactants and petrochemical surfactants, based on available research:
| Characteristic | Sucrose-Based Surfactants (e.g., this compound) | Petrochemical Surfactants |
| Source | Renewable (e.g., sucrose from plants) | Non-renewable (petroleum-based) |
| Biodegradability | Generally considered biodegradable nih.gov | Varies; some are biodegradable, others are persistent |
| Toxicity | Generally low toxicity and non-irritant nih.gov | Can have higher toxicity and potential for skin irritation |
| Applications | Food, cosmetics, personal care, specialty detergents nih.govnih.gov | Wide range of industrial and consumer products |
Research continues to explore the potential of sugar-based surfactants like this compound as viable and environmentally friendly alternatives to their petrochemical counterparts. nih.gov
Future Research Directions and Emerging Perspectives on Sucrose Monodecanoate
Exploration of Novel and Greener Synthetic Pathways and Process Intensification
The industrial production of sucrose (B13894) esters has traditionally relied on transesterification in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which pose environmental and safety concerns. nih.gov Consequently, a significant research thrust is the development of novel and greener synthetic routes for sucrose monodecanoate.
Enzymatic Synthesis: Biocatalysis, particularly using lipases, presents a promising green alternative. nih.gov Enzymatic methods offer high regioselectivity, allowing for targeted synthesis of specific isomers under mild reaction conditions, which minimizes energy consumption and byproduct formation. nih.govgeorganics.sk Lipases like Candida antarctica lipase (B570770) B (CALB) have been effectively used for the synthesis of sugar esters, and this approach can be optimized for this compound production. researchgate.net Research is focused on improving enzyme stability and reusability, and exploring novel reaction media such as deep eutectic solvents (DESs) to enhance reaction rates and yields. researchgate.net For instance, hydrophobic DESs have been shown to significantly increase the yield of glucose monodecanoate compared to hydrophilic DESs, a principle that could be applied to this compound synthesis. researchgate.net
Solvent-Free Synthesis: Another key area is the development of solvent-free synthesis methods to eliminate the use of volatile organic compounds. nih.gov These methods typically involve reacting molten sucrose with a fatty acid ester in the presence of a basic catalyst. semanticscholar.org While challenges like sucrose degradation at high temperatures and poor reactivity of solid sucrose exist, recent protocols have demonstrated the ability to produce high-purity sucrose monoesters with high yields under solvent-free conditions. nih.govsemanticscholar.org The use of divalent metal fatty acid alkanoates has been shown to create a homogeneous molten paste, leading to faster, more controlled reactions that favor the formation of monoesters. semanticscholar.org
Process Intensification: To make green synthesis economically viable, process intensification is crucial. This involves designing smaller, more efficient, and more sustainable production processes. For this compound, this could involve the use of continuous reactors, such as packed bed reactors, which can offer higher conversion rates compared to traditional batch reactors. researchgate.net Other strategies include ultrasound-assisted synthesis, which can accelerate reaction rates through cavitation, and reactive distillation, which integrates reaction and separation to improve efficiency. georganics.skhhoya.com
| Synthesis Approach | Key Features & Research Focus |
| Enzymatic Synthesis | High regioselectivity, mild reaction conditions, reduced byproducts. Focus on enzyme immobilization, novel media (e.g., Deep Eutectic Solvents), and improving catalyst reusability. nih.govresearchgate.net |
| Solvent-Free Synthesis | Eliminates organic solvents, reduces environmental impact. Focus on overcoming sucrose degradation, improving reactant miscibility, and optimizing catalyst systems. nih.govsemanticscholar.org |
| Process Intensification | Increased efficiency, reduced footprint. Exploration of continuous flow reactors, ultrasound and microwave assistance, and integrated reaction-separation systems. researchgate.nethhoya.com |
Deeper Understanding of Complex Self-Assembly Processes and Multi-component Phase Behavior
The functionality of this compound as a surfactant is intrinsically linked to its ability to self-assemble into various supramolecular structures in solution. A deeper understanding of these processes is essential for designing and controlling its performance in various applications.
Sucrose monoesters, depending on concentration, temperature, and the presence of other components, can form a variety of structures such as micelles, vesicles, and liquid crystalline phases (e.g., lamellar or columnar). nih.govsemanticscholar.org The specific structure formed is governed by the balance between the hydrophilic sucrose headgroup and the hydrophobic decanoate (B1226879) tail. The critical micelle concentration (CMC) is a key parameter indicating the onset of self-assembly. For this compound, a CMC value of 2.5 has been reported. sigmaaldrich.com
Future research will focus on:
High-Resolution Structural Analysis: Utilizing advanced techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and cryogenic transmission electron microscopy (cryo-TEM) to precisely characterize the size, shape, and internal structure of the aggregates formed by this compound. nih.govhhoya.com
Influence of Molecular Structure: Systematically studying how variations in the fatty acid chain length (around the C10 of decanoate) and the specific position of esterification on the sucrose molecule affect the geometry of self-assembled structures. Research has shown that for monosubstituted sucrose esters, lower homologues tend to form columnar structures, while higher homologues favor lamellar phases. semanticscholar.org
Multi-component Systems: Investigating the phase behavior of this compound in complex mixtures containing oils, co-surfactants, polymers, and active ingredients. The addition of alcohols, for example, can significantly alter the phase diagram of sucrose ester systems, either expanding or narrowing the two-phase regions, which in turn affects emulsification properties. hhoya.com Understanding these interactions is critical for formulating stable and effective emulsions, foams, and gels. nih.gov
| Self-Assembled Structure | Influencing Factors | Characterization Techniques |
| Micelles (Spherical, Cylindrical) | Concentration (above CMC), temperature, alkyl chain length. biointerfaceresearch.com | Fluorescence Spectroscopy, Light Scattering, SANS/SAXS. hhoya.combiointerfaceresearch.com |
| Vesicles/Liposomes | Specific processing conditions, presence of co-surfactants. | Cryo-TEM, Dynamic Light Scattering. nih.gov |
| Liquid Crystalline Phases (Lamellar, Columnar) | Higher concentrations, temperature, fatty acid chain length. semanticscholar.org | Polarized Light Microscopy, SAXS/WAXS, Differential Scanning Calorimetry (DSC). nih.govsemanticscholar.org |
Elucidation of Advanced Structure-Function-Mechanism Relationships at the Molecular Level
To fully exploit the potential of this compound, it is crucial to establish clear relationships between its molecular structure, its functional properties, and the underlying mechanisms of action. This involves a combination of experimental analysis and computational modeling.
Hydrophilic-Lipophilic Balance (HLB): The HLB value is a critical parameter that dictates the surfactant's functionality, particularly in emulsification. hhoya.com For sucrose monoesters, the HLB is primarily determined by the hydrophilic sucrose head and the lipophilic fatty acid tail. wikipedia.org As a monoester with a medium-length C10 chain, this compound is expected to have a relatively high HLB, making it an effective oil-in-water emulsifier. Future work involves moving beyond calculated HLB values, which can be misleading, to experimentally determine the effective HLB and understand how it translates to emulsion stability and performance in complex systems. hhoya.com
Regioselectivity and Function: Sucrose has eight hydroxyl groups with varying reactivity, meaning that esterification can occur at different positions. hhoya.com The position of the decanoate group (regioisomerism) can significantly influence the molecule's physicochemical properties, including its self-assembly behavior and interaction with interfaces. nih.gov Enzymatic synthesis offers a powerful tool for producing specific regioisomers. nih.gov Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are vital for identifying the exact substitution patterns. researchgate.netgoogle.com A key research goal is to correlate specific regioisomers of this compound with enhanced functional properties, such as superior emulsifying capacity or antimicrobial efficacy.
Molecular Modeling: Computational approaches, such as molecular dynamics (MD) simulations, are becoming increasingly powerful tools for understanding the behavior of surfactants at the molecular level. Simulations can provide insights into:
The conformation of this compound molecules at oil-water or air-water interfaces.
The specific interactions (e.g., hydrogen bonding) between surfactant molecules and with solvent molecules.
The mechanism by which these surfactants stabilize emulsion droplets or foam bubbles.
The molecular basis for the interaction of sucrose esters with biological membranes, which is relevant to their antimicrobial activity and their use in drug delivery. nih.gov
Development of Targeted Research Applications in Novel Material Systems and Biotechnologies
The unique properties of this compound, including its biocompatibility, biodegradability, and surfactant activity, make it a prime candidate for use in a range of advanced applications.
Drug Delivery Systems: Sucrose esters are being extensively investigated for their role in pharmaceutical formulations. nih.gov Their ability to form nano-sized structures like micelles and nanoemulsions makes them suitable as carriers for poorly water-soluble drugs, potentially enhancing drug solubility and bioavailability. nih.govnih.gov this compound can be used to stabilize solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which serve as systems for controlled drug release. nih.gov Future research will focus on tailoring this compound-based nanocarriers for targeted drug delivery and improving their stability and loading capacity. nih.gov
Advanced Materials: The application of sucrose esters extends to the development of novel bio-based materials. They can act as bio-plasticizers for biodegradable polymers like starch and polycaprolactone (B3415563) (PCL), improving the flexibility and processability of these materials. semanticscholar.orgbiointerfaceresearch.com This opens up possibilities for creating more sustainable plastics for packaging and other applications. Furthermore, their surfactant properties are valuable in the synthesis of nanomaterials, for instance, in the preparation of nano silver oxide where sucrose esters can act as stabilizing or capping agents. researchgate.net
Biotechnology: In the field of biotechnology, sucrose esters are used to create stable environments for processes like cell culture and fermentation. hhoya.com Their non-toxic nature is advantageous for these sensitive applications. A particularly innovative area is the use of sucrose-functionalized nanocarriers for targeted delivery in plants. By coating nanoparticles with sucrose, researchers have demonstrated enhanced uptake and translocation within the plant's vascular system, opening a new avenue for the efficient delivery of agrochemicals. nih.gov This concept could be extended using this compound to create functionalized nanocarriers with specific interfacial properties.
| Application Area | Role of this compound | Emerging Research Focus |
| Drug Delivery | Stabilizer for nanoemulsions, SLNs, NLCs; solubility enhancer. nih.govnih.govnih.gov | Targeted delivery systems, enhancing drug loading, stimuli-responsive release. |
| Bioplastics | Bio-based plasticizer to improve flexibility and processability. semanticscholar.orgbiointerfaceresearch.com | Optimizing compatibility with polymer blends, creating fully biodegradable composites. |
| Nanotechnology | Stabilizer/template for nanoparticle synthesis; component in nanoemulsions. nih.govresearchgate.net | Creating functionalized nanoparticles with controlled surface properties. |
| Agro-biotechnology | Component of delivery systems for agrochemicals. hhoya.comnih.gov | Development of targeted nanocarriers for efficient nutrient and pesticide delivery in plants. |
Q & A
What established protocols exist for synthesizing sucrose monodecanoate, and how can researchers optimize reaction conditions?
Level : Basic
Methodological Answer :
Synthesis typically involves esterification of sucrose with decanoic acid derivatives. Key steps include:
- Catalyst selection : Use lipases (e.g., immobilized Candida antarctica lipase B) or chemical catalysts (e.g., potassium carbonate) under anhydrous conditions .
- Solvent systems : Optimize polar aprotic solvents (e.g., dimethylformamide) to enhance solubility while minimizing hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
References : Experimental protocols from organic chemistry journals emphasize reproducibility via detailed solvent ratios, temperature controls, and catalyst concentrations .
Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm esterification sites and sugar backbone integrity. Compare peaks with unmodified sucrose .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity (>95%) .
- FT-IR : Monitor ester carbonyl stretches (~1740 cm) to confirm successful conjugation .
References : Journals like Reviews in Analytical Chemistry stress multi-technique validation to address instrumental limitations .
How can researchers resolve contradictions in reported synthesis yields of this compound across studies?
Level : Advanced
Methodological Answer :
- Variable isolation : Systematically test factors like solvent purity, reaction time, and moisture levels using factorial design experiments .
- Data normalization : Compare yields relative to sucrose molar equivalence and byproduct quantification (e.g., HPLC for unreacted decanoic acid) .
- Meta-analysis : Apply PRISMA guidelines to aggregate literature data, identifying trends in catalyst efficiency or solvent polarity .
References : Frameworks like PICO and FINER criteria help isolate critical variables and assess study quality .
What strategies ensure reproducibility in this compound synthesis across laboratories?
Level : Advanced
Methodological Answer :
- Detailed protocols : Specify exact grades of solvents, catalyst activation steps (e.g., lyophilization of enzymes), and humidity controls .
- Inter-lab validation : Collaborate with independent labs to test protocols, using standardized reference materials (e.g., NIST-certified sucrose) .
- Error reporting : Document deviations (e.g., temperature fluctuations) in supplementary materials to guide troubleshooting .
References : Guidelines from Beilstein Journal of Organic Chemistry emphasize transparency in experimental descriptions .
How can computational modeling predict this compound’s stability under varying pH and temperature conditions?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) simulations : Model ester bond hydrolysis rates at different pH levels (1–14) and temperatures (25–100°C) .
- Kinetic studies : Pair simulations with empirical data (e.g., HPLC monitoring of degradation products) to validate predictive accuracy .
- Parameter optimization : Use Arrhenius equations to extrapolate shelf-life under storage conditions .
References : Studies combining computational and experimental data align with frameworks for robust hypothesis testing .
What methodologies assess the biological interactions of this compound with lipid membranes?
Level : Advanced
Methodological Answer :
- Langmuir monolayer assays : Measure interfacial tension changes to evaluate surfactant properties .
- Fluorescence anisotropy : Use DPH probes to quantify membrane fluidity alterations in liposome models .
- Cell-based assays : Test cytotoxicity and membrane integration in epithelial cell lines (e.g., Caco-2), correlating results with computational logP values .
References : Analytical chemistry reviews recommend triangulating in vitro and in silico data for mechanistic insights .
How should researchers design experiments to evaluate this compound’s environmental impact?
Level : Advanced
Methodological Answer :
- Biodegradation studies : Use OECD 301B protocols to measure microbial degradation rates in aqueous systems .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna and algae, comparing thresholds with regulatory standards .
- Lifecycle analysis (LCA) : Model synthesis waste streams and energy consumption using software like SimaPro .
References : Environmental journals prioritize adherence to standardized testing frameworks for regulatory relevance .
What statistical approaches validate the accuracy of this compound quantification in complex matrices?
Level : Advanced
Methodological Answer :
- Calibration curves : Use internal standards (e.g., deuterated sucrose esters) to correct for matrix effects in LC-MS .
- Limit of detection (LOD) : Calculate via signal-to-noise ratios (3:1) and cross-validate with spike-recovery experiments .
- Multivariate analysis : Apply PCA to distinguish this compound signals from co-eluting contaminants .
References : Analytical method validation guidelines stress iterative testing across multiple matrices .
How can researchers investigate structure-activity relationships (SAR) of this compound derivatives?
Level : Advanced
Methodological Answer :
- Derivative synthesis : Modify acyl chain lengths (C8–C18) and compare critical micelle concentrations (CMC) .
- Biological assays : Test antimicrobial efficacy against Gram-positive/-negative bacteria, correlating results with logP values .
- QSAR modeling : Use Gaussian software to link structural descriptors (e.g., hydrophobicity) to activity .
References : Journals like Reviews in Analytical Chemistry highlight SAR studies as key to functional optimization .
What ethical and safety considerations are critical when handling this compound in lab settings?
Level : Basic
Methodological Answer :
- Toxicity profiling : Review SDS sheets for acute toxicity data and implement fume hood use during synthesis .
- Waste disposal : Segregate organic solvents and ester byproducts according to institutional hazardous waste protocols .
- Ethical reporting : Disclose conflicts of interest (e.g., funding from surfactant manufacturers) in publications .
References : Safety guidelines in Beilstein Journal of Organic Chemistry mandate rigorous hazard documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
